molecular formula C10H14F3NO3 B2696156 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097889-71-7

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B2696156
CAS No.: 2097889-71-7
M. Wt: 253.221
InChI Key: XNGHYEBJMGZNDT-UHFFFAOYSA-N
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Description

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring two critical substituents: a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group at the 3-position of the pyrrolidine ring, as well as an oxolane-3-carbonyl moiety attached to the nitrogen atom.

Properties

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-(oxolan-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO3/c11-10(12,13)9(16)2-3-14(6-9)8(15)7-1-4-17-5-7/h7,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGHYEBJMGZNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N2CCC(C2)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Pyrrolidin-3-ol Moiety: The pyrrolidin-3-ol moiety is synthesized through the reduction of a pyrrolidinone precursor using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxolane and pyrrolidin-3-ol moieties contribute to the compound’s binding affinity and specificity towards its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • Target Compound: The oxolane-3-carbonyl group introduces a polar, cyclic ether moiety, likely increasing solubility in polar aprotic solvents compared to aromatic substituents (e.g., phenyl or pyrimidinyl).
  • Chloropyrimidinyl Analogue (C₉H₉ClF₃N₃O) : The chloropyrimidine ring adds aromaticity and hydrogen-bonding sites (N-atoms), favoring interactions with biological targets like enzymes or nucleic acids. Chlorine may increase toxicity but improves pesticidal activity.
  • 3-Trifluoromethylphenyl Derivative (C₁₁H₁₂F₃NO) : The phenyl group enhances hydrophobicity, improving lipid membrane permeability. This scaffold is common in antipsychotics (e.g., aripiprazole analogs).
  • Chlorine’s electronegativity may stabilize interactions with receptor halide-binding pockets.

Biological Activity

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a synthetic organic compound notable for its unique chemical structure, which includes an oxolane ring, a trifluoromethyl group, and a pyrrolidin-3-ol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure

The molecular formula of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is C8H10F3NO3C_8H_{10}F_3NO_3, with a molecular weight of 229.17 g/mol. The structural components contribute to its physicochemical properties, enhancing its interaction with biological targets.

The biological activity of 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group increases lipophilicity, facilitating membrane penetration and enhancing binding affinity to target sites. The oxolane and pyrrolidin-3-ol moieties further contribute to the compound's specificity and efficacy in modulating biological pathways.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

  • Antimicrobial Activity : Preliminary investigations indicate that compounds with similar structures exhibit significant antibacterial properties. For example, copper(II) complexes containing trifluoromethyl groups have shown enhanced antibacterial activity against strains such as Staphylococcus aureus .
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated on cancer cell lines, revealing promising results that suggest potential anticancer applications. Studies indicate that modifications in molecular structure can influence cytotoxicity and bioavailability .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(Oxolane-3-carbonyl)-3-methylpyrrolidin-3-olLacks trifluoromethyl groupModerate antimicrobial activity
1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-2-olHydroxyl group at different positionEnhanced binding affinity

The presence of the trifluoromethyl group in 1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol distinguishes it from similar compounds, contributing to improved metabolic stability and biological activity.

Applications in Medicinal Chemistry

1-(Oxolane-3-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is being investigated for its role as a pharmacophore in drug design. Its unique structural features make it suitable for developing novel therapeutic agents targeting specific biological pathways.

Case Studies

  • Anticancer Research : A study on copper(II) complexes with similar structural motifs demonstrated their potential as anticancer agents, highlighting the importance of trifluoromethyl substitutions in enhancing bioactivity .
  • Enzyme Interaction Studies : Research has focused on how this compound interacts with critical enzymes involved in metabolic pathways, providing insights into its potential therapeutic roles .

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